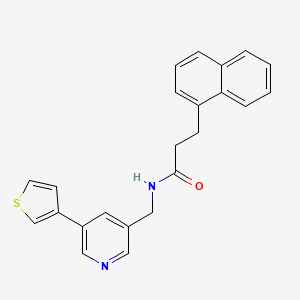

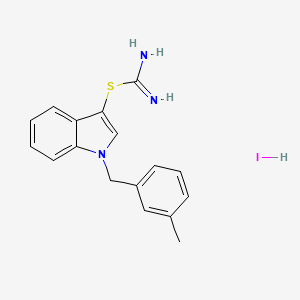

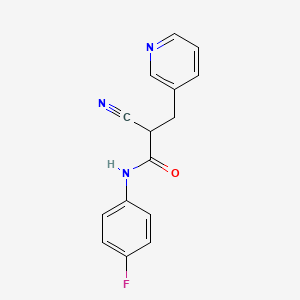

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as NTMP and has been synthesized using a unique method that involves the use of specific reagents and conditions.

Scientific Research Applications

Antimicrobial Activity

A derivative of N-(naphthalen-1-yl)propanamide was synthesized and studied for its antimicrobial activity. The compounds were reacted with various derivatives and tested against bacteria and fungi. Several compounds exhibited notable antifungal activity and anti-gram-positive bacterial activity, with one showing anti-gram-negative bacterial activity against Yersinia enterocolitica (Y53) (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Chemosensors for Transition Metal Ions

Naphthoquinone-based chemosensors, including a derivative similar to the mentioned compound, were synthesized and characterized. They exhibited remarkable selectivity towards Cu2+ ions in specific mixtures, with the complexation causing a color change from orange to intense blue. The Limit of Detection (LOD) for Cu2+ was found to be very low, indicating high sensitivity (Gosavi-Mirkute et al., 2017).

Anticancer Activity

New derivatives of pyridine, pyrazoloyridine, and furopyridine with naphthyl and thienyl moieties were designed and synthesized. They were evaluated for their ability to inhibit the CDK2 enzyme and tested for cytotoxicity against various human cancer cell lines. Molecular docking studies suggest that these compounds have a similar binding mode as the reference compound in the active site of the CDK2 enzyme (Abdel-Rahman et al., 2021).

Luminescent Coordination Polymers

A naphthalene-based diamide, similar to the mentioned compound, was used to form coordination polymers with Cd/Zn(II) under solvothermal conditions. These polymers displayed high luminescence and were utilized for the detection of nitro aromatics and Fe(III) ions from aqueous solutions. They also showed the ability to adsorb dyes, influencing the emission profiles in terms of absorption maxima (Das & Biradha, 2018).

properties

IUPAC Name |

3-naphthalen-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c26-23(9-8-19-6-3-5-18-4-1-2-7-22(18)19)25-14-17-12-21(15-24-13-17)20-10-11-27-16-20/h1-7,10-13,15-16H,8-9,14H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWARLCYJAAWIQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)

![(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2405513.png)

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)

![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)